molecular formula C12H14N2O B1507036 (3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine CAS No. 885273-62-1

(3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine

Cat. No. B1507036
CAS RN: 885273-62-1
M. Wt: 202.25 g/mol
InChI Key: SZLKZVPHFUJXHL-UHFFFAOYSA-N
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Description

(3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine, also known as DIMSA, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound belongs to the class of isoxazoles, which have shown promising results in treating various diseases.

Scientific Research Applications

(3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine has shown potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.

Mechanism of Action

The mechanism of action of (3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine is not fully understood, but studies have suggested that it acts by modulating various signaling pathways in cells. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism. Additionally, this compound has been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in treating diabetes.

Advantages and Limitations for Lab Experiments

One advantage of (3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine is that it is relatively easy to synthesize and purify, making it suitable for further research. Additionally, this compound has shown promising results in various disease models, making it a potentially useful drug candidate. However, one limitation of this compound is that its mechanism of action is not fully understood, which could hinder its development as a drug.

Future Directions

There are many future directions for research on (3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine. One area of research could be to further elucidate its mechanism of action, which could provide insights into its potential therapeutic uses. Additionally, more preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models. Further research could also focus on developing new analogs of this compound with improved properties, such as increased potency or selectivity. Overall, this compound has shown great promise as a potential drug candidate, and further research is needed to fully explore its therapeutic potential.

properties

IUPAC Name

[3-(3,5-dimethylphenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-3-9(2)5-10(4-8)12-6-11(7-13)15-14-12/h3-6H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLKZVPHFUJXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NOC(=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722944
Record name 1-[3-(3,5-Dimethylphenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885273-62-1
Record name 1-[3-(3,5-Dimethylphenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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